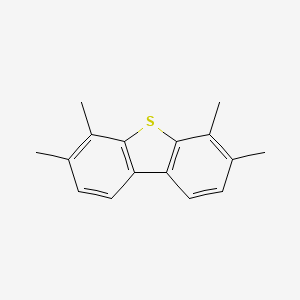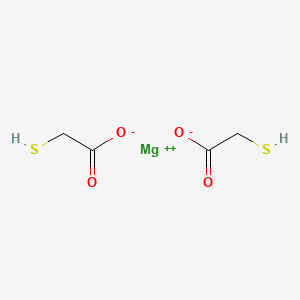
1,1'-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is a heterocyclic organic compound with the molecular formula C12H20N6O2 and a molecular weight of 280.326 g/mol . This compound features two imidazole rings connected by a hexane chain, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) typically involves the reaction of hexane-1,6-diamine with 2-amino-1,5-dihydro-4H-imidazol-4-one under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature around 25-60°C.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bismaleimidohexane: Another compound with a hexane chain but different functional groups.
N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine): Similar hexane chain but with imine groups instead of imidazole rings.
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is unique due to its dual imidazole rings connected by a hexane chain, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
94109-92-9 |
|---|---|
Formule moléculaire |
C12H20N6O2 |
Poids moléculaire |
280.33 g/mol |
Nom IUPAC |
2-amino-3-[6-(2-amino-5-oxo-4H-imidazol-3-yl)hexyl]-4H-imidazol-5-one |
InChI |
InChI=1S/C12H20N6O2/c13-11-15-9(19)7-17(11)5-3-1-2-4-6-18-8-10(20)16-12(18)14/h1-8H2,(H2,13,15,19)(H2,14,16,20) |
Clé InChI |
FDLNENRFEVFHQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N=C(N1CCCCCCN2CC(=O)N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















